2-Morpholin-4-ylmethyl-hexahydro-isoindole-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 2-Morpholin-4-ylmethyl-hexahydro-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines . One efficient method to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Chemical Reactions Analysis
2-Morpholin-4-ylmethyl-hexahydro-isoindole-1,3-dione undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Morpholin-4-ylmethyl-hexahydro-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of multifunctionalized isoindole-1,3-dione derivatives.
Medicine: It is explored for its potential use in pharmaceutical formulations due to its bioactive properties.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylmethyl-hexahydro-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity . This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Morpholin-4-ylmethyl-hexahydro-isoindole-1,3-dione can be compared with other similar compounds, such as:
Phthalimide: A simpler isoindole-1,3-dione derivative with similar biological activities.
N-Substituted isoindole-1,3-diones: These compounds have different substituents on the nitrogen atom, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-14-5-7-18-8-6-14/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHZJFQCMYCOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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